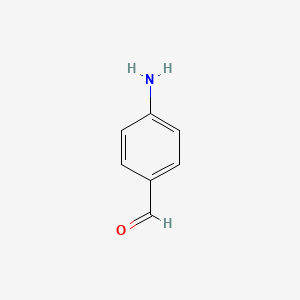

4-氨基苯甲醛

概述

描述

4-Aminobenzaldehyde (4-AB) is a colorless, crystalline compound with a molecular weight of 135.14 g/mol. It belongs to the family of aromatic aldehydes and is an important intermediate in the synthesis of a variety of compounds. 4-AB has a wide range of applications in the pharmaceutical, food and cosmetic industries, and is used as a flavoring agent, a preservative, and a dyeing agent. 4-AB has also been studied for its potential therapeutic use in the treatment of certain diseases. The present review provides an overview of 4-AB, its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学研究应用

聚合物制备和应用

从1-甲基-4-硝基苯中衍生的4-氨基苯甲醛已被用于通过恒电流法制备聚合物。这些聚合物表现出较好的内聚力性能、耐腐蚀性和一定的电导率。它们与不锈钢的兼容性明显优于环氧树脂,表明在耐腐蚀涂层和导电材料中具有潜在应用(Jiang Ri-shan, 2008)。

液相氧化过程

在4-氨基苯甲醛的合成中,其液相氧化过程已经被研究。在锰/溴化物催化剂存在的情况下使用臭氧,可以高效地生产4-氨基苯甲醛。这个过程因其高产率和高效性而显著,表明在工业合成4-氨基苯甲醛及相关化合物中的重要性(A. Galstyan et al., 2012)。

电子给体强度

使用密度泛函理论计算对氨基苯基系统(包括4-氨基苯甲醛)的电子给体能力进行了研究。这些研究对于理解各种化学反应中的电子转移过程和π-电子给体强度至关重要,这对于开发新材料和催化剂至关重要(O. Kwon et al., 2005)。

N-杂环香豆素衍生物的合成

4-氨基苯甲醛用于合成杂环香豆素衍生物。这些化合物显示出作为抗癌剂的潜力,为进一步研究它们在癌症治疗中的用途奠定了基础。合成涉及与2-羟基苯乙酮的Claisen-Schmidt缩合反应,并对乳腺癌细胞表现出显著的生物活性(B. Fegade & S. Jadhav, 2022)。

共价有机框架

4-氨基苯甲醛已被用作共价有机框架(COFs)合成中的双功能连接剂。添加这种化合物可以调节COFs的晶格参数、结晶度和孔隙度,扩展了在材料科学中创造更复杂和多样结构的可能性(Qing-Ting Sun et al., 2022)。

4-氨基苯甲醛的简单合成途径

已开发了一种从苯胺中高效合成4-氨基苯甲醛的合成途径,展示了4-氨基苯甲醛在化学合成中的多功能性。这种方法突出了它作为各种化学过程中的中间体的重要性(B. Liedholm, 1992)。

钛白粉上的光还原过程

研究探讨了光生电子在钛白粉上将4-硝基苯甲醛还原为4-氨基苯甲醇中的作用,为了解4-氨基苯甲醛的光催化性能提供了见解。这些研究对于理解和优化环境和能源应用中的光还原过程至关重要(A. Molinari et al., 2014)。

作用机制

Target of Action

4-Aminobenzaldehyde, also known as p-aminobenzaldehyde or 4-formylaniline , is a versatile compound that has been used in various applications. It has been found to target bacterial cells while remaining non-toxic to mammalian cells . This selectivity makes it a promising candidate for the development of novel antibiotics .

Mode of Action

The mode of action of 4-Aminobenzaldehyde involves its interaction with bacterial cells. It is theorized to work by binding to and disrupting N-Acetylmuramic acid, a major constituent of peptidoglycan and thus bacterial cell walls . This disruption can lead to the weakening of the bacterial cell wall, potentially leading to cell lysis and death .

Biochemical Pathways

4-Aminobenzaldehyde is a synthetic reagent and monomer that can be used to synthesize monoazo dyes and photocurable ion exchange resins . The biochemical pathways affected by 4-Aminobenzaldehyde are likely to be those involved in cell wall synthesis and maintenance in bacteria . .

Pharmacokinetics

Given its molecular weight of 12114 , it is likely to have good bioavailability

Result of Action

The primary result of the action of 4-Aminobenzaldehyde is the disruption of bacterial cell walls, leading to potential cell death . In addition, it has been used in the synthesis of star-like aggregates of cone-shaped poly(azomethine) crystals , demonstrating its versatility in various applications.

Action Environment

The action of 4-Aminobenzaldehyde can be influenced by various environmental factors. For instance, the synthesis of poly(azomethine) crystals from 4-Aminobenzaldehyde was carried out at 200°C under a slow stream of nitrogen This suggests that the reaction environment, including temperature and atmospheric conditions, can significantly impact the efficacy and stability of 4-Aminobenzaldehyde

生化分析

Biochemical Properties

4-Aminobenzaldehyde plays a significant role in various biochemical reactions. It interacts with enzymes such as aldehyde dehydrogenase and amino acid oxidase. These interactions are crucial for the oxidation and reduction processes within cells. The compound also interacts with proteins involved in cellular signaling pathways, influencing the regulation of gene expression and cellular metabolism .

Cellular Effects

4-Aminobenzaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, 4-Aminobenzaldehyde impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The mechanism of action of 4-Aminobenzaldehyde involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction leads to changes in enzyme activity and subsequent alterations in cellular processes. Furthermore, 4-Aminobenzaldehyde can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminobenzaldehyde change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light or high temperatures. Long-term exposure to 4-Aminobenzaldehyde has been shown to cause alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Aminobenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological responses .

Metabolic Pathways

4-Aminobenzaldehyde is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and amino acid oxidase, which are crucial for its metabolism. These interactions affect the metabolic flux and levels of metabolites within cells. The compound can also influence the activity of cofactors involved in these pathways .

Transport and Distribution

Within cells and tissues, 4-Aminobenzaldehyde is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

4-Aminobenzaldehyde exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for its role in cellular processes and biochemical reactions .

属性

IUPAC Name |

4-aminobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATYWCRQDJIRAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060299 | |

| Record name | Benzaldehyde, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

556-18-3, 28107-09-7 | |

| Record name | 4-Aminobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, homopolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Q1671TS1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Aminobenzaldehyde?

A1: 4-Aminobenzaldehyde has the molecular formula C₇H₇NO and a molecular weight of 121.14 g/mol.

Q2: What spectroscopic data is available for characterizing 4-Aminobenzaldehyde?

A2: 4-Aminobenzaldehyde can be characterized using various spectroscopic techniques. * Infrared (IR) Spectroscopy: Reveals characteristic peaks for functional groups such as C=O stretching and N-H stretching vibrations. [, , , ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. [, , ]* Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing valuable information for structural confirmation. []* UV-Visible Spectroscopy: Characterizes the electronic transitions within the molecule, often revealing characteristic absorption bands. [, , , ]

Q3: What are some efficient synthetic routes for 4-Aminobenzaldehyde?

A3: 4-Aminobenzaldehyde can be synthesized through various methods:* From Anilines: Anilines unsubstituted at the 4-position can react under mild conditions in a Me₂SO–HCl solvent to yield substituted 4-aminobenzaldehydes. The addition of CuCl₂ is optional but can lead to a cleaner product. []* From 1-methyl-4-nitrobenzene: This method involves multiple steps, including the preparation of an intermediate nitrile compound and subsequent reactions with acetic acid, 2-methyl-4-aminobenzaldehyde, and other reagents. [] * Oxidation of 4-aminotoluene: This can be achieved through ozonation in the presence of a catalytic system like Mn(II)-KBr-H₂SO₄-Ac₂O. This method offers a more environmentally friendly approach compared to traditional methods. [, , ]

Q4: What are some common chemical transformations of 4-Aminobenzaldehyde?

A4: 4-Aminobenzaldehyde is a versatile building block in organic synthesis:* Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases, a class of compounds with various applications in coordination chemistry and materials science. [, , ]* Polymerization: 4-Aminobenzaldehyde can be polymerized to create poly(azomethine)s, a class of conjugated polymers with potential applications in electronics and optoelectronics. []* Azo Dye Synthesis: It can be used as a diazo component in the synthesis of azo dyes, which find widespread use in the textile and printing industries. [, , ]* Heterocycle Synthesis: It serves as a precursor for synthesizing various heterocyclic compounds, including benzimidazoles, which exhibit diverse biological activities. []

Q5: What are some prominent applications of 4-Aminobenzaldehyde?

A5: 4-Aminobenzaldehyde finds diverse applications in various fields:* Fluorescent Probes: Derivatives of 4-Aminobenzaldehyde, like coumarin derivatives, exhibit fluorescence properties and have potential as fluorescent probes in biological systems. []* Chemosensors: It plays a crucial role in designing chemosensors for detecting specific analytes. For instance, it serves as a key component in a chemosensing protocol for detecting fluoride ions released from nerve agents like sarin. []* Covalent Organic Frameworks (COFs): 4-Aminobenzaldehyde acts as a valuable linker in constructing COFs, porous materials with potential applications in gas storage and separation. []* Electrically Conductive Adhesives (ECAs): Aminoaldehydes, including 4-Aminobenzaldehyde, are used as additives to enhance the conductivity and stabilize the contact resistance of ECAs. []

Q6: How does 4-Aminobenzaldehyde perform under various conditions?

A6: 4-Aminobenzaldehyde demonstrates specific behaviors under different conditions:* Solvent Effects: Its solubility and stability can vary significantly depending on the solvent polarity. For instance, it exhibits different absorption and emission properties in solvents like THF and the solid state. []* pH Sensitivity: As an amine-containing compound, its properties are affected by pH. For example, protonation of the amino group influences its halochromic behavior and UV-Vis absorption spectra. []* Thermal Stability: While generally stable, prolonged exposure to high temperatures can lead to degradation. Its thermal behavior is an important consideration in applications involving heat treatments. []

Q7: How is computational chemistry employed in research related to 4-Aminobenzaldehyde?

A8: Computational methods provide valuable insights into the properties and behavior of 4-Aminobenzaldehyde:* Density Functional Theory (DFT) Calculations: Used to study electron-donor abilities, predict spectroscopic properties, and gain a deeper understanding of its electronic structure. []* Molecular Modeling: Helps visualize the three-dimensional structure of the molecule and its interactions with other molecules, aiding in the design of new materials or understanding its behavior in different environments. []* Quantitative Structure-Activity Relationship (QSAR) Studies: Correlate the molecular structure of 4-Aminobenzaldehyde and its derivatives with their biological activities, aiding in drug discovery and optimization. []

Q8: What are the environmental concerns related to 4-Aminobenzaldehyde?

A8: While specific data on the ecotoxicological effects of 4-Aminobenzaldehyde might be limited, it is crucial to consider its potential environmental impact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。